2-Bromothiophene-3-carbonyl chloride
Overview
Description
2-Bromothiophene-3-carbonyl chloride is a chemical compound with the molecular formula C5H2BrClOS . It has a molecular weight of 225.49 . The IUPAC name for this compound is 2-bromo-3-thiophenecarbonyl chloride .
Molecular Structure Analysis
The InChI code for 2-Bromothiophene-3-carbonyl chloride is 1S/C5H2BrClOS/c6-4-3(5(7)8)1-2-9-4/h1-2H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromothiophene-3-carbonyl chloride are not detailed in the available literature, carbonyl compounds with leaving groups, such as this one, have reactions similar to aldehydes and ketones . The presence of an electronegative substituent that can act as a leaving group during a nucleophile substitution reaction is a key factor .Physical And Chemical Properties Analysis
2-Bromothiophene-3-carbonyl chloride is a solid at room temperature . It has a boiling point of 61-62 degrees Celsius . The compound should be stored at a temperature between 2-8 degrees Celsius .Scientific Research Applications
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Medicinal Chemistry
- Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .
- They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- For example, suprofen has a 2-substituted thiophene framework and is known as nonsteroidal anti-inflammatory drug and articaine as 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
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Industrial Chemistry and Material Science
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Proteomics Research
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Proteomics Research
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Conjugated Polymers
- Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties .
- These properties have made them a center of attention for the past few decades and many researchers have contributed tremendously by designing novel strategies to reach more efficient materials for electronic applications .
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Organic Synthesis
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Pharmaceutical Research
Safety And Hazards
The compound is classified as dangerous, with hazard statements indicating it may be harmful if swallowed, inhaled, or in contact with skin . It may also cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and seeking immediate medical attention if feeling unwell .
properties
IUPAC Name |
2-bromothiophene-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClOS/c6-4-3(5(7)8)1-2-9-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKWDIMOQHGQHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30603402 | |
Record name | 2-Bromothiophene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30603402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromothiophene-3-carbonyl chloride | |
CAS RN |
197370-13-1 | |
Record name | 2-Bromothiophene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30603402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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